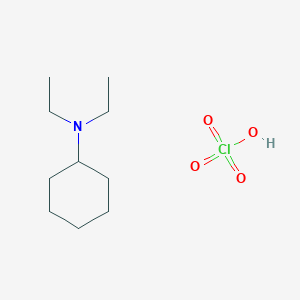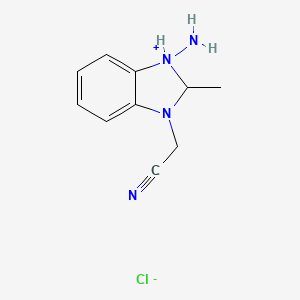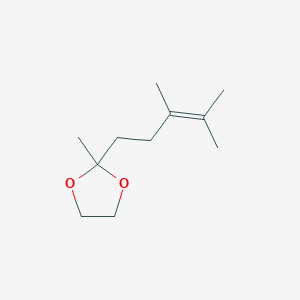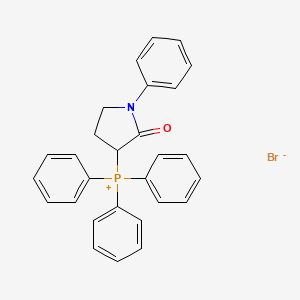
Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with methylamine can lead to the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. These interactions can affect biological pathways, leading to specific physiological effects. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate include other pyrrole derivatives, such as:
- Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
- 1-ethyl-6,7-methylenedioxy-4-quinoline-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyrrole ring, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
191926-06-4 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
ethyl 1-methyl-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-3-12-8(11)6-4-7(10)9(2)5-6/h4H,3,5H2,1-2H3 |
Clé InChI |
GOYFRWISDZOXFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=O)N(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


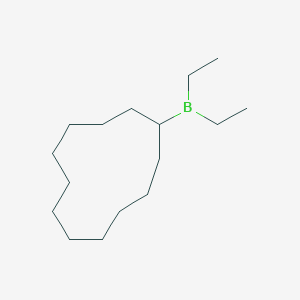
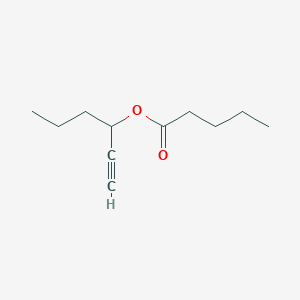
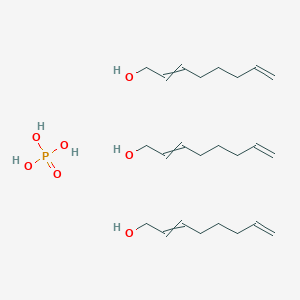
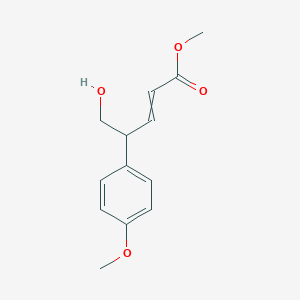
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
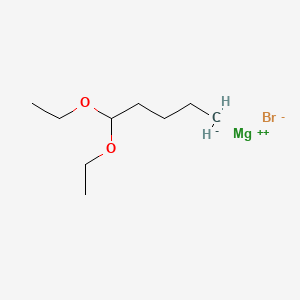
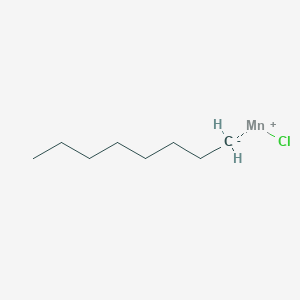

![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
